1-[(1S)-1-azidoethyl]-4-methylbenzene
Description
1-[(1S)-1-azidoethyl]-4-methylbenzene is a chiral aromatic compound featuring a para-methyl-substituted benzene ring and an azide-functionalized ethyl group in the (1S) configuration. The molecular formula is C₉H₁₁N₃, with a molecular weight of 161.20 g/mol. The azide group (–N₃) at the ethyl chain’s terminal position makes this compound highly reactive, particularly in click chemistry applications such as the Huisgen cycloaddition.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6,8H,1-2H3/t8-/m0/s1 |
InChI Key |
XWISNJKWRKCYTL-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1S)-1-azidoethyl]-4-methylbenzene can be synthesized through a series of chemical reactions. One common method involves the azidation of 1-[(1S)-1-bromoethyl]-4-methylbenzene using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under mild heating conditions to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of 1-[(1S)-1-azidoethyl]-4-methylbenzene may involve large-scale synthesis using similar azidation reactions. The process would be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxides.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas (H2), palladium catalyst.
Nucleophiles: Halides (e.g., chloride, bromide), hydroxides.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products Formed:
Reduction: 1-[(1S)-1-aminoethyl]-4-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-[(1S)-1-azidoethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-methylbenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as reduction, substitution, and cycloaddition. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react to form the final products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., –OCH₃ in 2e) correlate with higher yields (82%), likely due to enhanced radical stabilization during synthesis .
- Steric effects : The bulky isobutyl group (2d) slightly reduces yield (64%) compared to smaller substituents.
Azide Position Isomers
1-(Azidomethyl)-4-methylbenzene
- Molecular Formula : C₈H₉N₃ (147.18 g/mol ) .
- Structure : Azide attached to a benzyl (–CH₂N₃) group instead of ethyl.
- Reactivity : Benzyl azides exhibit faster cycloaddition kinetics than aliphatic azides due to resonance stabilization of the transition state.
- Physical State : Typically a liquid, with solubility in polar aprotic solvents (e.g., DMSO) .
1-(1-Azidoethenyl)-4-methylbenzene
- Molecular Formula : C₉H₉N₃ (159.19 g/mol ) .
- Structure : Azide on a vinyl group (–CH=CHN₃).
- Reactivity : The conjugated double bond enables participation in [3+2] cycloadditions with strained alkynes (e.g., dibenzocyclooctynes) at ambient temperatures.
Stereochemical Variants
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